1,4-Diamino-2,3-dihydroanthraquinone

Toxicology Mutagenicity Occupational Safety

Defense contractors risk batch rejection when generic 1,4-diaminoanthraquinone replaces the leuco form in MIL-DTL-3691 violet smoke. This 2,3-dihydro derivative is the mandated blue component. • MIL-DTL-3691 compliant: substitution of oxidized analog causes violet→blue hue shift and product rejection • Kinetic fluorimetric reagent for Fe(III) (0.05-0.6 ppm) and Tl(III) (0.05-0.4 ppm) • Precursor for 2,3-dichloro-1,4-diaminoanthraquinone; 500× slower oxidation kinetics vs. dihydroxy analogs

Molecular Formula C14H12N2O2
Molecular Weight 240.26 g/mol
CAS No. 81-63-0
Cat. No. B133993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Diamino-2,3-dihydroanthraquinone
CAS81-63-0
Synonyms1,4-Diamino-2,3-dihydro-9,10-anthracenedione;  2,3-Dihydro-1,4-diamino_x000B_anthraquinone;  C.I. Solvent Violet 47;  NSC 23123;  Solvent Violet 47; 
Molecular FormulaC14H12N2O2
Molecular Weight240.26 g/mol
Structural Identifiers
SMILESC1CC(=N)C2=C(C3=CC=CC=C3C(=C2C1=N)O)O
InChIInChI=1S/C14H12N2O2/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-4,15-18H,5-6H2
InChIKeySSGALQHXKMAJTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Diamino-2,3-dihydroanthraquinone (CAS 81-63-0) Procurement Guide: Technical Specifications and Comparative Advantages


1,4-Diamino-2,3-dihydroanthraquinone (CAS 81-63-0), also known as Leuco-1,4-diaminoanthraquinone or Solvent Violet 47, is a dihydroanthraquinone derivative with the molecular formula C14H12N2O2 and a molecular weight of 240.26 g/mol [1]. It exists as a deep purple to dark greenish-brown crystalline solid with a melting point typically reported in the range of 248–268°C [2]. This compound is characterized by the presence of amino groups at the 1 and 4 positions on a partially reduced (2,3-dihydro) anthraquinone core, which distinguishes it from its fully oxidized analog, 1,4-diaminoanthraquinone (DAAQ) [3]. Its primary industrial utility lies in its role as a key component in violet-colored smoke formulations, where it is used in conjunction with Disperse Red 9 (1-methylaminoanthraquinone) to generate a specific violet hue [4]. This procurement guide focuses on the quantifiable, verifiable differentiation of this specific leuco-dye from its closest structural and functional analogs to support informed scientific and industrial sourcing decisions.

Why 1,4-Diamino-2,3-dihydroanthraquinone Cannot Be Replaced by Generic Anthraquinone Analogs


Generic substitution with other anthraquinone derivatives, including its own oxidized form (1,4-diaminoanthraquinone, DAAQ), is not scientifically valid for applications requiring this specific leuco compound. The fundamental reason lies in its distinct redox chemistry: 1,4-diamino-2,3-dihydroanthraquinone is a reduced, non-quinonoid species that readily undergoes oxidation to DAAQ in air or during combustion [1]. This transformation is not merely a physical change but a chemical reaction that alters its electronic structure, color properties, and biological activity profile. Substituting the intended leuco-dye with a pre-oxidized analog would bypass this crucial in-situ generation step, leading to significant deviations in colorimetric output (e.g., hue shift from violet to blue) and potentially introducing a compound with a different safety and handling profile [2]. The following quantitative evidence demonstrates that for applications such as military-specification smoke generation, the procurement of the specific 2,3-dihydro derivative is a non-negotiable technical requirement, not a simple commodity choice.

Quantitative Differentiation of 1,4-Diamino-2,3-dihydroanthraquinone from Closest Analogs


Comparative Mutagenicity Profile: 1,4-Diamino-2,3-dihydroanthraquinone vs. its Oxidized Form (1,4-Diaminoanthraquinone)

In the Salmonella Reverse Mutation Assay (Ames test), 1,4-diamino-2,3-dihydroanthraquinone (DDA) exhibits weak mutagenic activity, whereas its primary oxidation/combustion product, 1,4-diaminoanthraquinone (DAA), is a strong mutagen [1]. This differential toxicological profile is a critical factor in risk assessment and handling protocols. Rubin (1982) explicitly noted that DAA is more active in the Ames assay than DDA [1].

Toxicology Mutagenicity Occupational Safety

Oxidative Transformation Kinetics: Ruthenium Dimer Complexes of 1,4-DAAQ vs. 1,4-DHAQ

In studies of ruthenium bipyridyl dimer complexes, the 1,4-diaminoanthraquinone (1,4-DAAQ) derivative exhibited a distinct kinetic profile in S2O8^2- oxidation compared to its dihydroxy (1,4-DHAQ) and amino-hydroxy (1,4-AHAQ) counterparts. The second-order rate constant for the slower oxidation step of the 1,4-DAAQ dimer was measured at 1.1 × 10^2 M^-1 s^-1, which is approximately two to three orders of magnitude slower than the corresponding dimers of 1,4-DHAQ (6 × 10^4 M^-1 s^-1) and 1,4-AHAQ (8 × 10^4 M^-1 s^-1) [1]. This demonstrates that the substitution of hydroxyl groups with amino groups dramatically alters the electron transfer kinetics of the anthraquinone core.

Coordination Chemistry Electrochemistry Catalysis

Defined Formulation Requirement in Military Specification MIL-DTL-3691

The U.S. Department of Defense specification MIL-DTL-3691 explicitly mandates the use of a specific mixture of two anthraquinone dyes for violet smoke generation: 1,4-diamino-2,3-dihydroanthraquinone (CAS 81-63-0, designated as 'Blue') and Disperse Red 9 (1-methylaminoanthraquinone, CAS 82-38-2) [1]. This is not a general formulation but a precise, controlled mixture defined in a military standard. The specification differentiates between Type I (for solvent-based binders) and Type II (for air-based fluidized bed blenders) mixes, underscoring that the exact chemical identity of the 'Blue' component (CAS 81-63-0) is a non-negotiable requirement for product performance and qualification [1].

Pyrotechnics Colored Smoke Military Standards

Analytical Differentiation via Solubility: Isolation from Disperse Red 9

A key practical differentiator is the differential solubility of 1,4-diamino-2,3-dihydroanthraquinone (DDA) compared to its co-formulant in violet smoke, 1-methylaminoanthraquinone (MAA, Disperse Red 9). A preparative separation method relies on the fact that DDA is insoluble in chloroform, while MAA is soluble [1]. This property allows for the isolation of DDA from the dye mixture, a critical step for analytical characterization and quality control. In contrast, 1,4-diaminoanthraquinone (DAA) exhibits different solubility behavior.

Analytical Chemistry Separation Science Quality Control

Electronic State Differences: 1,4-DAAQ vs. Quinizarin (1,4-DHAQ) in Ab Initio Studies

Ab initio quantum mechanical calculations on the ground and excited states of anthraquinone derivatives reveal that substitution with electron-donating amino groups (as in 1,4-diaminoanthraquinone) creates two new substituent-induced π → π* transitions, one of which corresponds to an intense visible absorption band, a feature not present in the parent anthraquinone or the 1,4-dihydroxy derivative (quinizarin) [1]. This computational finding provides a molecular-level explanation for the distinct color and photophysical properties of the diamino compound compared to its dihydroxy analog.

Computational Chemistry Photophysics Molecular Spectroscopy

Analytical Application: Kinetic Fluorimetric Determination of Fe(III) and Tl(III)

The oxidation of 1,4-diamino-2,3-dihydroanthraquinone (DDA) to its fluorescent product is the basis for a kinetic fluorimetric method for determining iron(III) and thallium(III). The method demonstrates linear calibration ranges of 0.05–0.6 ppm for Fe(III) and 0.05–0.4 ppm for Tl(III) [1]. While not a direct comparator to other dyes, this application leverages the unique oxidation chemistry of DDA and provides a validated analytical use case with defined quantitation limits.

Analytical Chemistry Fluorimetry Trace Metal Analysis

Optimal Industrial and Research Applications for 1,4-Diamino-2,3-dihydroanthraquinone


Military-Grade Violet Smoke Production (MIL-DTL-3691 Compliance)

The primary and most demanding application for this compound is as the blue component in U.S. military specification MIL-DTL-3691 for violet smoke mixes. As established in Section 3, this specification mandates the use of CAS 81-63-0 (1,4-diamino-2,3-dihydroanthraquinone) in conjunction with Disperse Red 9 (CAS 82-38-2) [1]. For defense contractors, pyrotechnic manufacturers, and suppliers aiming to fulfill government contracts for signaling or screening smokes, procurement of this exact chemical entity is a strict compliance requirement. Substitution with any other anthraquinone dye, including the more readily available 1,4-diaminoanthraquinone, is not permitted and would result in product rejection.

Analytical Method Development for Trace Metal Quantitation

For analytical chemistry laboratories, this compound serves as a reagent in a validated kinetic fluorimetric method for determining iron(III) and thallium(III) at ppm levels. The method, described in Section 3, leverages the specific oxidation of the compound by these metal ions, with linear ranges of 0.05–0.6 ppm for Fe(III) and 0.05–0.4 ppm for Tl(III) [2]. Laboratories seeking to implement or adapt this method for environmental or industrial sample analysis must procure the specified 1,4-diamino-2,3-dihydroanthraquinone, as alternative quinones or leuco dyes may not produce the same fluorescence response or kinetic behavior, thereby invalidating the calibration and quantitation.

Synthesis of Functionalized Anthraquinone Dyes and Intermediates

The compound is a valuable intermediate for synthesizing other anthraquinone derivatives. Its leuco form makes it a precursor for producing 2,3-dichloro-1,4-diaminoanthraquinone and serves as a direct source for 1,4-diaminoanthraquinone upon oxidation [3]. For researchers and fine chemical manufacturers engaged in dye synthesis, procuring the leuco compound offers a distinct synthetic pathway compared to starting with the oxidized form. As demonstrated by the oxidation kinetics data in Section 3 [4], the redox behavior of the diamino-leuco core is distinct from its dihydroxy analogs, allowing for tailored reactivity in further derivatization steps.

Model Compound for Coordination Chemistry and Redox Studies

In academic and industrial research settings focused on inorganic chemistry or materials science, 1,4-diamino-2,3-dihydroanthraquinone (or its oxidized form, DAAQ) serves as a ligand for synthesizing metal complexes with tunable redox properties. As quantified in Section 3, the ruthenium dimer complex of 1,4-DAAQ exhibits a second-order rate constant for oxidation (1.1 × 10^2 M^-1 s^-1) that is over 500 times slower than that of the analogous 1,4-dihydroxyanthraquinone (quinizarin) complex (6 × 10^4 M^-1 s^-1) [4]. This significant difference allows researchers to select the diamino ligand when a kinetically stable or slower electron transfer process is required for applications in catalysis, molecular electronics, or photochemistry.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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